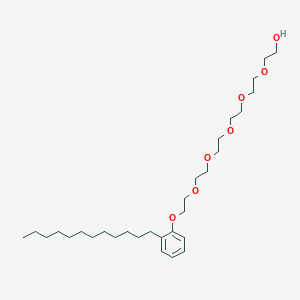
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound known for its surfactant properties. It is a member of the polyoxyethylene ethers family, which are widely used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the alkylation of dodecylphenol followed by ethoxylation. The alkylation reaction is conducted using a branched internal olefin as the raw material, resulting in branched dodecylphenol. This intermediate is then reacted with ethylene oxide under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors for the ethoxylation step to ensure complete reaction and high yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Commonly involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic compounds, which are solubilized by the formation of micelles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylphenol Ethoxylates: Similar in structure but with varying lengths of the ethoxylate chain.
Nonylphenol Ethoxylates: Another class of surfactants with a similar mechanism of action but different hydrophobic tail groups.
Uniqueness
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its specific ethoxylate chain length, which provides optimal surfactant properties for certain applications. Its ability to reduce surface tension more effectively than some other surfactants makes it particularly valuable in industrial and research settings .
Propriétés
Numéro CAS |
39973-23-4 |
|---|---|
Formule moléculaire |
C30H54O7 |
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H54O7/c1-2-3-4-5-6-7-8-9-10-11-14-29-15-12-13-16-30(29)37-28-27-36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31/h12-13,15-16,31H,2-11,14,17-28H2,1H3 |
Clé InChI |
SZHPVTKOMKJSBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


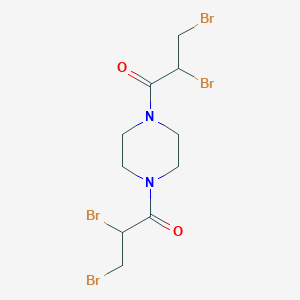
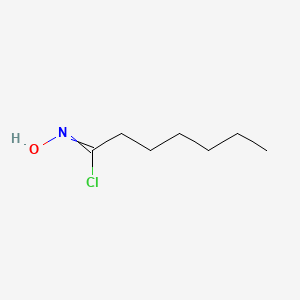

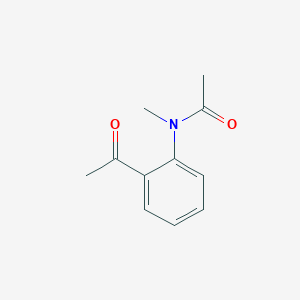
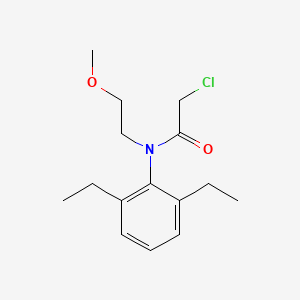

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)


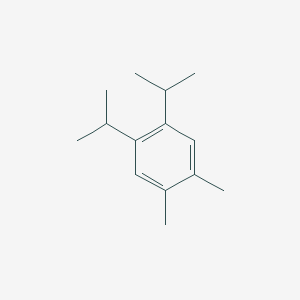


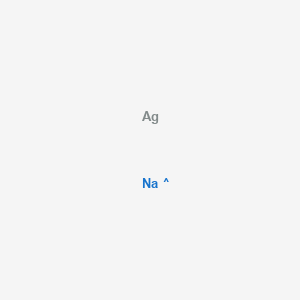
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
